molecular formula C10H11NO2 B1367541 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-04-4

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1367541
CAS RN: 22246-04-4
M. Wt: 177.2 g/mol
InChI Key: QBEYUVIGABSXEU-UHFFFAOYSA-N
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Description

“7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one” is an isoquinoline alkaloid that is emetan substituted by methoxy groups at positions 7’ and 11 and hydroxy groups at positions 1’, 6’ and 10’. It is isolated from Psychotria klugii and exhibits antileishmanial and antiplasmodial activities .


Chemical Reactions Analysis

The chemical name of “7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one” is Isoquinoline, 3,4-dihydro-7-methoxy-. It has the molecular formula C10H11NO and a molecular weight of 161.2 .

Scientific Research Applications

Chemical Analysis and Characterization

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one has been studied for its unique chemical properties. Waigh (1980) utilized the compound in studying the differentiation of isomeric 1,2‐dihydroisoquinolin‐4(3H)‐ones. This research provided insights into the shifts observed in the 1H NMR spectrum, particularly noting how a 7-methoxy group is relatively unaffected compared to a 6-methoxy group, aiding in the determination of RO-substituent positions (Waigh, 1980).

Synthesis and Structural Analysis

Chen Zhan-guo (2008) focused on developing a new synthesis method for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives, paving the way for a better understanding and potential new applications of the compound in various fields (Chen Zhan-guo, 2008).

Antitumor and Antiproliferative Properties

In recent years, there has been a significant focus on the antitumor properties of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives. Cui et al. (2017) identified a derivative of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one as a promising anticancer lead, demonstrating substantial inhibition of tumor growth in mice. Moreover, it displayed high antiproliferative activity across a panel of human tumor cell lines and showed potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).

properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEYUVIGABSXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542855
Record name 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

22246-04-4
Record name 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of (1E)-6-methoxy-N-[(methylsulfonyl)oxy]-2,3-dihydro-1H-inden-1-imine (1b, 27 g, 106 mmol), BF3/MeOH (14% in MeOH, 16.8 g, 170 mmol) and TiCl4 (32.3 g, 170 mmol) in dry DCM (200 mL) was added MsCl (20.9 g, 183 mmol) dropwise at 0° C. After the addition, the resulting solution was stirred at room temperature for 14 hours. To the reaction mixture was added DCM (200 mL) and the solution was washed with saturated NaHCO3 to pH ˜7. The organic layer was washed with brine (150 mL), dried over Na2SO4, and concentrated under vacuum. The residue was purified by column chromatography (DCM/MeOH) to give 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1c, 22 g, 100%) as a gray solid.
Quantity
27 g
Type
reactant
Reaction Step One
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16.8 g
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reactant
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200 mL
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32.3 g
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20.9 g
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

Under argon, hydroxylamine hydrochloride (514 mg, 7.40 mmol) and sodium acetate (607 mg, 7.4 mmol) were initially charged in abs. methanol (15 ml), and after 5 minutes of stirring at room temperature, a solution of 6-methoxy-1-indanone (1000 mg, 6.17 mmol) in abs. methanol (10 ml) was added. The resulting reaction mixture was stirred at room temperature for 3 h. After removal of the solvent under reduced pressure, the residue was taken up in dichloromethane, and water was added. The aqueous phase was extracted repeatedly with dichloromethane and the combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Without further purification, the resulting 6-methoxyindan-1-one oxime (1000 mg, 5.64 mmol) was dissolved in dichloromethane (15 ml), triethylamine (1.02 ml, 7.34 mmol) was added and the mixture was stirred under argon at room temperature for 20 min. After cooling to 0° C., methanesulphonyl chloride (840 mg, 7.34 mmol) was added. The reaction mixture obtained in this manner was stirred at room temperature for 4 h, and water was then added. After repeat extraction of the aqueous phase with dichloromethane, the combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Without any further purification, the 6-methoxyindan-1-one methanesulphonyloxime (1000 mg, 3.92 mmol) that remained was dissolved in dichloroethane (3 ml) under argon, and boron trifluoride etherate complex (0.50 ml, 3.95 mmol), methanesulphonyl chloride (0.50 ml, 6.46 mmol) and titanium tetrachloride (0.50 ml, 4.56 mmol) were added, in each case dropwise. Under argon, the resulting reaction solution was stirred at room temperature for 6 h and then cooled to 0° C., and water and saturated sodium bicarbonate solution were added carefully. After repeated thorough extraction of the aqueous phase with dichloromethane, the combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Purification of the residue that remained by column chromatography (gradient ethyl acetate/n-heptane) gave 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (380 mg, 55% of theory) in the form of a colourless solid. 1H-NMR (400 MHz, CDCl3 δ, ppm) 7.59 (d, 1H), 7.12 (d, 1H), 7.00 (dd, 1H), 6.30 (br. s, 1H, NH), 3.83 (s, 3H), 3.54 (m, 2H), 2.93 (m, 2H).
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10 mL
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15 mL
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514 mg
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607 mg
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1000 mg
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1000 mg
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15 mL
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Reaction Step Seven
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1.02 mL
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reactant
Reaction Step Eight
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840 mg
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reactant
Reaction Step Nine
Name
6-methoxyindan-1-one methanesulphonyloxime
Quantity
1000 mg
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3 mL
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solvent
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0.5 mL
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0.5 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 6-Methoxy-1-indanone (15 g, 92.6 mmol), sodium azide (26.7 g, 277.8 mmol), in CHCl3 was added methane sulfonic acid (60 g, 926 mmol) via addition funnel at 0° C. Reaction mixture was warm to room temperature. Stirring was continued for 3 hr, then poured into cold water. The organics were extracted with methylene chloride and washed with water, sat. NaCl and dried over Na2SO4. Organic solution was concentrated in vacuo and the residue was purified with silica gel eluting with 20% EtOAc/Hexane to give the title compound as a yellow solid (10.5 g, 63%). MS (ES) m/z 178.1.
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15 g
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26.7 g
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60 g
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Yield
63%

Synthesis routes and methods V

Procedure details

To the solution of intermediate 17 (7.76 g, 30.4 mmol) in 1,2-dichloroethane (150 mL) was added BF3 (5.52 mL, 48.7 mmol, in MeOH), MsCl (3.8 mL, 48.7 mmol) and TiCl4 (5.35 mL, 48.7 mmol). The mixture was stirred at rt for 5 h. CH2Cl2 (150 mL) was then added to the reaction mixture. The solution was washed with water and brine. The water layer was neutralized by aqueous Na2CO3 to pH=7 and was extracted with CH2Cl2. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated. The crude product was purified by flash chromatography on silica gel column (elution with PE/EtOAc=4:1) to give 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (intermediate 18) (5.1 g, 95%) as a white solid.
Quantity
7.76 g
Type
reactant
Reaction Step One
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Quantity
5.52 mL
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reactant
Reaction Step One
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Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Name
Quantity
5.35 mL
Type
catalyst
Reaction Step One
Quantity
150 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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